Cas no 92150-76-0 (2-(3,4-Dichlorophenyl)-2-phenylacetonitrile)

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE
- AR3581
- alpha-Phenyl-3,4-dichlorobenzeneacetonitrile
- 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile
-
- MDL: MFCD09788610
- インチ: 1S/C14H9Cl2N/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10/h1-8,12H
- InChIKey: IAMXKCOKAQTPBM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C(C#N)C1C=CC=CC=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 290
- トポロジー分子極性表面積: 23.8
- 疎水性パラメータ計算基準値(XlogP): 5
じっけんとくせい
- 色と性状: White to Yellow Solid
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:Room temperature
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB308235-250 mg |
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, 95%; . |
92150-76-0 | 95% | 250 mg |
€370.50 | 2023-07-19 | |
TRC | D269725-25mg |
2-(3,4-Dichlorophenyl)-2-Phenylacetonitrile |
92150-76-0 | 25mg |
$ 125.00 | 2022-06-05 | ||
abcr | AB308235-250mg |
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, 95%; . |
92150-76-0 | 95% | 250mg |
€500.00 | 2025-02-17 | |
abcr | AB308235-1 g |
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, 95%; . |
92150-76-0 | 95% | 1 g |
€845.80 | 2023-07-19 | |
TRC | D269725-100mg |
2-(3,4-Dichlorophenyl)-2-Phenylacetonitrile |
92150-76-0 | 100mg |
$ 320.00 | 2022-06-05 | ||
AstaTech | AR3581-1/G |
2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE |
92150-76-0 | 95% | 1g |
$500 | 2023-09-15 | |
1PlusChem | 1P00IHHQ-1g |
2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE |
92150-76-0 | 95% | 1g |
$609.00 | 2023-12-16 | |
1PlusChem | 1P00IHHQ-250mg |
2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE |
92150-76-0 | 95% | 250mg |
$258.00 | 2023-12-16 | |
TRC | D269725-50mg |
2-(3,4-Dichlorophenyl)-2-Phenylacetonitrile |
92150-76-0 | 50mg |
$ 205.00 | 2022-06-05 | ||
AstaTech | AR3581-0.25/G |
2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE |
92150-76-0 | 95% | 0.25g |
$200 | 2023-09-15 |
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
2-(3,4-Dichlorophenyl)-2-phenylacetonitrileに関する追加情報
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile (CAS No. 92150-76-0): A Versatile Chemical Intermediate for Modern Applications
The compound 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile (CAS No. 92150-76-0) is a specialized organic chemical that has garnered significant attention in pharmaceutical and agrochemical research. This dichlorophenyl-substituted acetonitrile derivative exhibits unique structural features that make it valuable as a chemical building block for various industrial applications. With the molecular formula C14H9Cl2N, this compound combines aromatic rings with a reactive nitrile group, offering multiple sites for further chemical modifications.
Recent trends in green chemistry and sustainable synthesis have increased interest in compounds like 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, as researchers seek more efficient pathways for its production. The compound's molecular architecture makes it particularly useful in the development of advanced materials and bioactive molecules. Its phenylacetonitrile core structure serves as a crucial scaffold in medicinal chemistry, where it's frequently employed in the synthesis of potential therapeutic agents.
The physical properties of 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile contribute to its utility in various applications. Typically appearing as a white to off-white crystalline powder, this compound demonstrates moderate solubility in common organic solvents while being practically insoluble in water. These characteristics make it particularly suitable for organic synthesis applications where controlled reactivity is desired. The presence of two chlorine substituents on the phenyl ring enhances the compound's stability while providing specific electronic effects that influence its reactivity patterns.
In pharmaceutical research, 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile has emerged as a key intermediate for the synthesis of various biologically active compounds. The compound's structure allows for diverse modifications, enabling medicinal chemists to create libraries of derivatives for biological screening. Recent publications have highlighted its use in developing potential central nervous system agents, reflecting the growing demand for novel neuroactive compounds in the pharmaceutical industry.
The agrochemical sector has also shown increasing interest in 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile derivatives as potential precursors for crop protection agents. The compound's structural features align well with current trends in eco-friendly pesticide development, where selective activity and reduced environmental impact are paramount. Researchers are particularly interested in how the dichlorophenyl moiety might contribute to targeted biological activity against specific agricultural pests.
From a synthetic chemistry perspective, 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile offers several advantages. The compound serves as an excellent substrate for various catalytic transformations, including cross-coupling reactions and nucleophilic substitutions. Recent advances in flow chemistry techniques have opened new possibilities for its efficient production, addressing the growing demand from both academic and industrial researchers.
The market for specialty chemicals like 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile has seen steady growth, driven by increasing R&D investments in both pharmaceutical and agricultural sectors. Quality standards for this compound have become more stringent, with manufacturers focusing on high-purity grades suitable for sensitive applications. Analytical methods for characterizing this material, including HPLC analysis and spectroscopic techniques, have become increasingly sophisticated to meet these demands.
Environmental considerations have prompted new research into the biodegradation pathways of 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile and related compounds. Understanding the environmental fate of such chemicals has become crucial for regulatory compliance and sustainable chemistry initiatives. Recent studies have explored microbial degradation approaches that could potentially be applied to waste streams containing this compound.
Looking forward, the applications of 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile are expected to expand further. Emerging areas such as materials science and molecular electronics are investigating its potential as a building block for functional materials. The compound's ability to form stable crystalline structures makes it particularly interesting for crystal engineering applications, where precise molecular arrangement is critical.
For researchers and industrial users seeking high-quality 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, several factors should be considered. The compound's purity level, typically verified by chromatographic methods, significantly impacts its performance in subsequent reactions. Storage conditions are also important, with recommendations to keep the material in a cool, dry environment protected from light to maintain its stability over time.
The synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile continues to evolve, with recent literature reporting improved atom-economical routes that minimize waste generation. These advances align with the principles of green chemistry and respond to increasing regulatory pressures for more sustainable chemical manufacturing processes. Catalytic methods employing transition metal complexes have shown particular promise in this regard.
In conclusion, 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile (CAS No. 92150-76-0) represents a versatile and valuable chemical intermediate with growing importance across multiple scientific disciplines. Its unique combination of structural features and reactivity makes it indispensable for researchers working in medicinal chemistry, agrochemical development, and materials science. As synthetic methodologies advance and application areas expand, this compound is poised to play an increasingly significant role in the development of innovative solutions to contemporary scientific challenges.
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